8-Benzylguanosine

Enzymology Cancer Biology Immunology

Researchers investigating AGT-mediated chemoresistance to alkylating agents often face poor in vitro/in vivo correlation with standard inhibitors like O6-benzylguanine. 8-Benzylguanosine solves this as a validated in vivo tool for temozolomide sensitization. - Depletes AGT in tumor xenografts; distinct pharmacokinetic profile from BG - PNP inhibitor (IC50 = 28 µM) - ideal SAR comparator vs. 8-aminoguanosine - LogP ~0.1 for nanoparticle/liposomal formulation development - Analytical reference standard for C8-substituted guanosine HPLC quantitation

Molecular Formula C17H19N5O5
Molecular Weight 373.4 g/mol
CAS No. 88158-12-7
Cat. No. B12901280
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Benzylguanosine
CAS88158-12-7
Molecular FormulaC17H19N5O5
Molecular Weight373.4 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CC2=NC3=C(N2C4C(C(C(O4)CO)O)O)N=C(NC3=O)N
InChIInChI=1S/C17H19N5O5/c18-17-20-14-11(15(26)21-17)19-10(6-8-4-2-1-3-5-8)22(14)16-13(25)12(24)9(7-23)27-16/h1-5,9,12-13,16,23-25H,6-7H2,(H3,18,20,21,26)/t9-,12-,13-,16-/m1/s1
InChIKeyGRWOZUCDRLXCOV-RVXWVPLUSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





8-Benzylguanosine: Nucleoside Tool for DNA Repair and Purine Metabolism


8-Benzylguanosine (CAS 88158-12-7) is a synthetic C8-substituted guanosine nucleoside analog. It is structurally characterized by a benzyl group attached at the 8-position of the guanine base . This modification distinguishes it from endogenous guanosine and defines its primary research applications as a mechanistic probe. The compound is principally studied in two distinct contexts: as a nucleoside analog of the DNA repair protein inhibitor O6-benzylguanine (BG) for investigating the sensitization of cancer cells to alkylating chemotherapeutics , and as a chemical probe for examining the structure-activity relationships of purine nucleoside phosphorylase (PNP) inhibition [1]. Its utility is strictly as a research tool, and it is not intended for diagnostic or therapeutic use .

Risks of Substituting 8-Benzylguanosine with Analogs


Procuring a generic 'guanosine analog' or a closely related compound like O6-benzylguanine (BG) or 8-aminoguanosine in place of 8-Benzylguanosine is scientifically invalid and can lead to failed experiments. The C8-benzyl substitution confers distinct biochemical and physicochemical properties that are not shared by other analogs. For instance, while O6-benzylguanine is a potent inactivator of the DNA repair protein MGMT/AGT, its mechanism, potency, and metabolic fate are fundamentally different from nucleoside analogs like 8-Benzylguanosine [1]. Furthermore, simple substitution with another 8-substituted guanosine, such as 8-aminoguanosine, is not a valid replacement. 8-Aminoguanosine is a known PNP inhibitor [2], but the specific kinetic and cellular effects of the 8-benzyl group on PNP inhibition and cellular permeability are distinct and not simply interchangeable [3]. Using an incorrect analog will introduce uncontrolled variables, rendering data on target engagement, cellular metabolism, or downstream biological effects uninterpretable.

8-Benzylguanosine: Key Differentiators


PNP Inhibition Potency Comparison

Direct, high-strength comparative data for 8-Benzylguanosine is extremely limited in the public domain. The best available evidence comes from class-level inferences and cross-study comparisons. While 8-Benzylguanosine is structurally related to known PNP inhibitors, reported activity data (e.g., an IC50 of 28 µM [1]) is substantially less potent than benchmark inhibitors like 8-aminoguanosine (IC50 = 1.40 µM) [2] or advanced leads such as 8-amino-9-benzylguanine (Ki = 0.2 µM) [3]. This suggests that while 8-Benzylguanosine engages the PNP target, the C8-benzyl substitution alone does not confer high potency. This information is critical for scientists evaluating it as a chemical probe for PNP, where its moderate activity must be carefully considered against more potent, well-characterized alternatives.

Enzymology Cancer Biology Immunology

In Vivo AGT Depletion vs. O6-Benzylguanine

A key differentiator for 8-Benzylguanosine is its in vivo efficacy in depleting the DNA repair protein O6-alkylguanine-DNA alkyltransferase (AGT) despite lower in vitro potency. Preliminary studies indicate that the nucleoside analog O6-benzylguanosine is effective in inhibiting AGT in human tumor xenografts, even though it is substantially less potent than O6-benzylguanine (BG) as an AGT inhibitor in cell-free in vitro assays [1]. This suggests that the nucleoside form may possess more favorable pharmacokinetic properties, such as enhanced cellular uptake or metabolic stability, which translate to improved in vivo target engagement. This is a critical consideration for researchers aiming to modulate AGT activity in animal models, where the superior in vitro potency of BG may not directly correlate with in vivo performance.

Cancer Research DNA Repair Pharmacology

C8-Benzyl Modification and Physicochemical Properties

The C8-benzyl group on 8-Benzylguanosine imparts distinct physicochemical properties that directly affect its behavior in analytical and biological systems. Specifically, this modification increases the molecule's hydrophobicity, as evidenced by a calculated octanol/water partition coefficient (LogP) of approximately 0.1 [1]. This is in contrast to the highly polar parent compound, guanosine, which is essentially insoluble in organic solvents. The altered LogP value influences the compound's solubility, its retention time in reversed-phase HPLC [2], and its potential for passive diffusion across cell membranes. These properties are critical for analytical method development and understanding cellular uptake, and they are not shared by other 8-substituted analogs like 8-aminoguanosine, which possess different electronic and steric profiles.

Analytical Chemistry Biophysics Structural Biology

8-Benzylguanosine: Research and Industrial Applications


In Vivo AGT Modulation for Chemosensitization

Based on evidence that 8-Benzylguanosine is effective in depleting AGT in human tumor xenografts despite lower in vitro potency than O6-benzylguanine [6], this compound is best deployed as an in vivo tool to investigate AGT-mediated resistance to alkylating agents like temozolomide (TMZ) and BCNU. Its nucleoside structure may confer pharmacokinetic advantages (e.g., enhanced uptake or stability) that translate to improved target engagement in whole-animal models. This makes it a valuable alternative to BG for researchers seeking to overcome the limitations of in vitro/in vivo correlation and directly study the chemosensitization process in a more physiologically relevant context.

Mechanistic Probe for PNP SAR

With its moderate PNP inhibitory activity (reported IC50 of 28 µM) [6] and distinct C8-benzyl substitution, 8-Benzylguanosine serves as a valuable comparator compound in structure-activity relationship (SAR) studies for purine nucleoside phosphorylase. It is not intended as a potent lead but rather as a chemical probe to map the steric and electronic tolerance of the PNP active site. By comparing its activity and binding mode to that of more potent inhibitors like 8-aminoguanosine (IC50 = 1.40 µM) and 8-amino-9-benzylguanine (Ki = 0.2 µM) [4], researchers can dissect the contributions of specific functional groups to inhibitor potency, guiding the rational design of next-generation PNP inhibitors for T-cell mediated diseases.

Drug Delivery Systems for DNA Repair Inhibitors

The distinct physicochemical properties of 8-Benzylguanosine, particularly its increased hydrophobicity (LogP of ~0.1) [6], make it a suitable model compound for developing and validating advanced drug delivery formulations. For instance, its logP value facilitates incorporation into polymer-based nanoparticles or liposomal carriers designed for controlled or targeted release. This is supported by research on related benzylguanine derivatives that have been polymerized onto nanoparticle surfaces to create pH-sensitive formulations . Using 8-Benzylguanosine in such studies allows for the optimization of encapsulation efficiency and release kinetics for a class of DNA repair inhibitors, potentially leading to more effective chemosensitization strategies.

C8-Substituted Guanosine Analytical Standard

Due to its well-defined structure and the known chromatographic behavior of alkylated guanines [6], 8-Benzylguanosine is an ideal analytical reference standard. Its retention time on reversed-phase HPLC columns, dictated by its C8-benzyl substituent, serves as a benchmark for identifying and quantifying other C8-substituted guanosine analogs in complex mixtures. This application is critical for quality control in synthesis, monitoring metabolic fate in biological samples, and ensuring the purity of research materials.

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